REACTION_CXSMILES
|
CC1C=C[C:5]([N:18]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH2:20]C2)=[C:6]([NH:8]C(N2CCN(C)CC2)=O)C=1>P(Cl)(Cl)(Cl)=O>[NH:18]1[C:26]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[CH:20]=[N:8][CH:6]=[CH:5]1
|
Name
|
35.1
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-[5-methyl-2-(2,3-dihydro-1H-indol-1-yl)phenyl]-4-methyl-1-piperazinecarboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=C(C1)NC(=O)N1CCN(CC1)C)N1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously until all the material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6 hours under nitrogen
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The excess phosphorus oxychloride was removed at aspirator pressur with gentle warming
|
Type
|
TEMPERATURE
|
Details
|
The residue was chilled in an ice-bath (with exclusion of moisture)
|
Type
|
ADDITION
|
Details
|
treated first with 250 ml of ice-cold 2N-NaOH
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed thrice with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil
|
Type
|
DISSOLUTION
|
Details
|
This was dissolved in 100 ml of boiling acetone
|
Type
|
CUSTOM
|
Details
|
to crystallize at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CN=CC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |